
5,5-Dimethyl-2-vinyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-vinyl-1,3-dioxane is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a cyclic ether with a vinyl group and two methyl groups attached to the dioxane ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications. In
科学研究应用
5,5-Dimethyl-2-vinyl-1,3-dioxane has shown potential applications in various scientific research areas. It has been used as a monomer in the synthesis of polymers for drug delivery systems. The polymerization of this compound with other monomers has resulted in the formation of nanoparticles that can encapsulate drugs and release them in a controlled manner. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. The metal complexes formed have shown high catalytic activity in various reactions such as Suzuki coupling and Heck reactions.
作用机制
The mechanism of action of 5,5-Dimethyl-2-vinyl-1,3-dioxane is not fully understood. However, it is believed that the vinyl group attached to the dioxane ring plays a crucial role in its reactivity. The vinyl group can undergo various reactions such as addition and elimination reactions, making it a versatile compound for various applications.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 5,5-Dimethyl-2-vinyl-1,3-dioxane. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. It has also been reported to have low skin irritation potential, making it a potential candidate for topical applications.
实验室实验的优点和局限性
One of the main advantages of 5,5-Dimethyl-2-vinyl-1,3-dioxane is its reactivity and versatility. It can undergo various reactions, making it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. However, one limitation of this compound is its limited solubility in water, which may affect its applications in biological systems.
未来方向
There are several potential future directions for 5,5-Dimethyl-2-vinyl-1,3-dioxane. One direction is the synthesis of new polymers using this compound as a monomer for drug delivery systems. Another direction is the synthesis of new metal complexes for catalytic reactions. Additionally, further research can be done to understand the mechanism of action and potential applications of this compound in biological systems.
Conclusion:
In conclusion, 5,5-Dimethyl-2-vinyl-1,3-dioxane is a unique compound with potential applications in various scientific research areas. Its reactivity and versatility make it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.
属性
CAS 编号 |
13260-75-8 |
|---|---|
产品名称 |
5,5-Dimethyl-2-vinyl-1,3-dioxane |
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC 名称 |
2-ethenyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-4-7-9-5-8(2,3)6-10-7/h4,7H,1,5-6H2,2-3H3 |
InChI 键 |
QTKAQSUDWKTUTM-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C=C)C |
规范 SMILES |
CC1(COC(OC1)C=C)C |
其他 CAS 编号 |
13260-75-8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

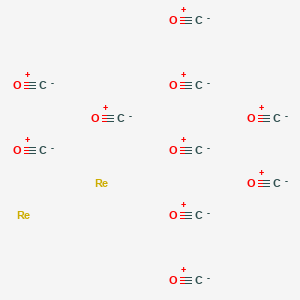
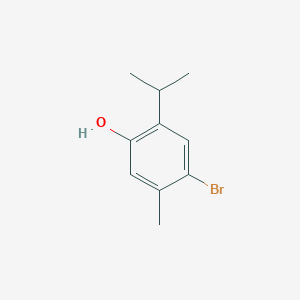

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
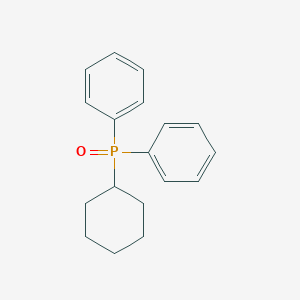
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
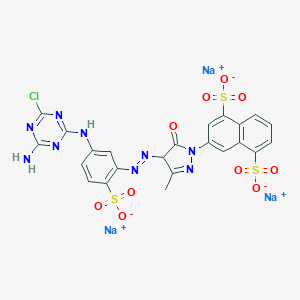

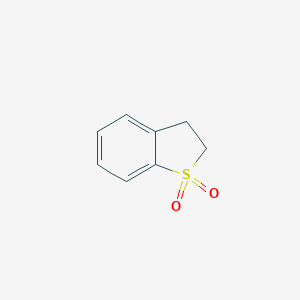

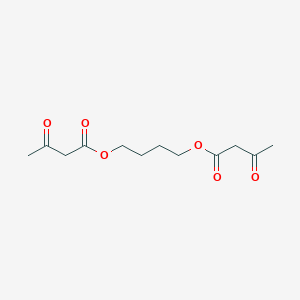
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
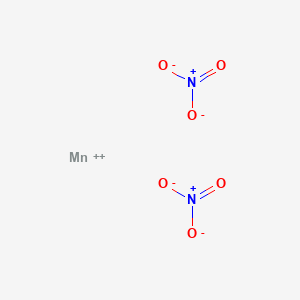
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)